molecular formula C11H8FNO B13712306 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde

5-(3-Fluorophenyl)pyrrole-3-carbaldehyde

Cat. No.: B13712306
M. Wt: 189.19 g/mol
InChI Key: CJCODIFEOGRATJ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrole (B145914) Scaffolds in Modern Chemistry

The pyrrole scaffold, a five-membered nitrogen-containing aromatic heterocycle, is a cornerstone of modern chemistry, particularly in the realm of biologically active compounds. nih.govbohrium.com This structural motif is prevalent in a vast array of natural products, including heme, chlorophyll, and vitamin B12, demonstrating its fundamental role in biological processes. biolmolchem.com In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of pharmacological activities. nih.govnih.gov

Pyrrole derivatives are recognized for their utility as scaffolds for developing agents that are antibacterial, antiviral, anticancer, anti-inflammatory, and act as enzyme inhibitors. nih.govbohrium.com The versatility of the pyrrole ring allows it to serve as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, leading to the creation of extensive libraries of potential therapeutic compounds. nih.gov Its presence in numerous commercially available drugs, such as the cholesterol-lowering agent atorvastatin (B1662188) and the anti-inflammatory drug ketorolac, underscores its significance in pharmaceutical development. mdpi.com The unique electronic properties and the ability of the pyrrole nitrogen to engage in hydrogen bonding contribute to its capacity to interact effectively with biological targets. biolmolchem.commdpi.com

Examples of Pyrrole-Containing Drugs Therapeutic Area
AtorvastatinCardiovascular (Statin)
KetorolacAnti-inflammatory (NSAID)
TolmetinAnti-inflammatory (NSAID)
SunitinibAnticancer
GlimepirideAntidiabetic

Role of Fluorine Substitution in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules is a powerful and widely used strategy in drug design to enhance a compound's therapeutic profile. rsc.orgmdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a parent molecule. nih.govresearchgate.net

Judicious placement of fluorine can lead to significant improvements in several key areas:

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. nih.govresearchgate.net

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins. nih.govbenthamscience.com

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and biological barriers like the blood-brain barrier. rsc.orgresearchgate.netresearchgate.net

pKa Modulation: As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and thereby influencing its solubility, absorption, and receptor binding. rsc.orgresearchgate.net

The combination of a heterocyclic framework like pyrrole with fluorine substitution is a particularly promising approach in medicinal chemistry, merging the biological relevance of the scaffold with the property-enhancing effects of fluorine. rsc.orgmdpi.com

Property Effect of Fluorine Substitution
Metabolic StabilityOften increased due to the strength of the C-F bond. nih.govresearchgate.net
Receptor Binding AffinityCan be enhanced through modified electronic interactions. nih.govbenthamscience.com
LipophilicityGenerally increased, potentially improving membrane permeability. rsc.orgresearchgate.net
Acidity/Basicity (pKa)Modulated by fluorine's strong electron-withdrawing nature. rsc.orgresearchgate.net

Historical Overview and Current Research Landscape of 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde

Specific, in-depth academic research and a detailed historical timeline for this compound are not extensively documented in publicly available literature. The compound is primarily recognized as a chemical intermediate, available from various commercial suppliers. nih.govpharmaffiliates.com Its significance is best understood by contextualizing it with its more widely studied structural isomer, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.

The 2-fluoro isomer is a well-established and critical intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders. guidechem.cominnospk.comnbinno.com The extensive research and patent literature surrounding Vonoprazan has led to a thorough investigation of the synthesis and properties of the 2-fluoro precursor. chemicalbook.compatsnap.comgoogle.com

Given this context, the research landscape for this compound is likely focused on its role as:

A building block for novel therapeutic agents: Researchers may use this isomer to synthesize analogs of known drugs (like Vonoprazan) to investigate how the change in the fluorine's position affects biological activity (Structure-Activity Relationship studies).

An intermediate in organic synthesis: Its reactive aldehyde group and substituted pyrrole ring make it a versatile starting material for constructing more complex heterocyclic systems for applications in pharmaceuticals, agrochemicals, or materials science.

While a dedicated body of research on the 3-fluoro isomer itself is sparse, its structural similarity to a pharmaceutically crucial intermediate suggests its value and potential in exploratory chemical and medicinal research.

Compound Information This compound
Molecular Formula C11H8FNO nih.gov
CAS Number 2827733-27-5 pharmaffiliates.com
Primary Role Chemical Intermediate pharmaffiliates.com

Scope and Research Objectives for Advanced Studies

The limited specific research on this compound presents several opportunities for future investigation. Advanced studies could aim to fully characterize this compound and unlock its potential.

Key research objectives could include:

Development of Novel Synthetic Pathways: Designing and optimizing efficient, scalable, and cost-effective synthetic routes to produce high-purity this compound.

Comparative Biological Screening: Synthesizing a library of derivatives from the 3-fluoro isomer and screening them for various biological activities (e.g., anticancer, antimicrobial, anti-inflammatory). A direct comparison with derivatives from the 2-fluoro and 4-fluoro isomers would provide valuable insight into the positional effects of fluorine on efficacy and selectivity.

Physicochemical Profiling: Conducting in-depth studies to quantify how the 3-fluoro substitution impacts key drug-like properties such as solubility, lipophilicity (LogP), metabolic stability, and plasma protein binding, and comparing these findings with its isomers.

Exploration in Materials Science: Investigating the use of this compound as a monomer or precursor for the synthesis of novel conductive polymers or organic electronic materials, where the electronic properties of the fluorinated pyrrole system could be advantageous.

Fulfilling these objectives would provide a comprehensive understanding of this specific molecule, potentially elevating its status from a simple intermediate to a valuable scaffold for innovation in multiple scientific fields.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-9(5-10)11-4-8(7-14)6-13-11/h1-7,13H

InChI Key

CJCODIFEOGRATJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN2)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 3 Fluorophenyl Pyrrole 3 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde reveals several plausible synthetic pathways. The primary strategic disconnections involve either the late-stage formation of the C-C bond between the two main rings or the construction of the pyrrole (B145914) ring with the aryl substituent already in place.

Two principal retrosynthetic approaches are considered:

Aryl-Pyrrole Bond Disconnection: This is the most common and convergent strategy. The C5-phenyl bond is disconnected, leading to a suitably functionalized pyrrole-3-carbaldehyde and a 3-fluorophenyl synthon. This approach typically utilizes a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The key precursors are a 5-halopyrrole-3-carbaldehyde (e.g., 5-bromopyrrole-3-carbaldehyde) and 3-fluorophenylboronic acid.

Pyrrole Ring Formation Disconnection (Paal-Knorr Synthesis): This strategy involves disconnecting the C-N and C-C bonds of the pyrrole ring itself. Following the Paal-Knorr synthesis logic, the pyrrole ring is formed from a 1,4-dicarbonyl compound and an amine source. In this case, the disconnection leads to a 1-(3-fluorophenyl)-1,4-dicarbonyl precursor and ammonia (B1221849). This approach builds the core heterocyclic structure with the desired aryl group pre-installed.

These two distinct strategies dictate the specific precursors and building blocks that must be synthesized.

Synthesis of Key Precursors and Building Blocks

The success of the total synthesis hinges on the efficient preparation of key intermediates identified in the retrosynthetic analysis.

The primary fluorophenyl intermediate required for the Suzuki coupling strategy is 3-fluorophenylboronic acid. Its synthesis is well-established and typically begins with a corresponding aryl halide, such as 1-bromo-3-fluorobenzene (B1666201). The process involves the formation of an organometallic intermediate (a Grignard or organolithium reagent) followed by quenching with a trialkyl borate (B1201080) ester and subsequent acidic workup. orgsyn.orggoogle.com

The general reaction is as follows: 1-bromo-3-fluorobenzene + Mg → (3-fluorophenyl)magnesium bromide (3-fluorophenyl)magnesium bromide + B(OR)₃ → Intermediate borate ester Intermediate borate ester + H₃O⁺ → 3-fluorophenylboronic acid

StepReagents & ConditionsTypical Yield
Grignard Formation 1-bromo-3-fluorobenzene, Magnesium (Mg) turnings, Anhydrous THF, Reflux>90%
Borylation Trimethyl borate, -78 °C to Room Temp.75-85%
Hydrolysis Aqueous HCl or NH₄Cl>95%

This is an interactive data table based on generalized procedures for arylboronic acid synthesis. orgsyn.org

For the late-stage arylation approach, a 5-halopyrrole-3-carbaldehyde is the required precursor. The synthesis of this intermediate is non-trivial due to the regioselectivity challenges of pyrrole functionalization. Electrophilic substitution on an unsubstituted pyrrole ring typically occurs at the C2 position. chemistrysteps.com To achieve substitution at the C3 and C5 positions, a multi-step strategy is often employed.

Synthesis of 5-Bromo-1H-pyrrole-3-carbaldehyde:

N-Protection: The pyrrole nitrogen is first protected with a bulky group, such as a triisopropylsilyl (TIPS) group, to sterically hinder the C2 and C5 positions. thieme-connect.com

Vilsmeier-Haack Formylation: The N-TIPS-pyrrole undergoes Vilsmeier-Haack formylation. The steric bulk of the TIPS group directs the electrophilic formylation to the C3 position, yielding 1-(triisopropylsilyl)pyrrole-3-carbaldehyde. thieme-connect.comresearchgate.net

Deprotection: The TIPS group is removed under mild acidic or fluoride-mediated conditions to give 1H-pyrrole-3-carbaldehyde. tandfonline.com

Bromination: The resulting pyrrole-3-carbaldehyde is selectively brominated at the electron-rich C5 position using a mild brominating agent like N-Bromosuccinimide (NBS) to yield the target precursor, 5-bromo-1H-pyrrole-3-carbaldehyde.

Direct Synthetic Routes to this compound

With the key precursors in hand, the final assembly of the target molecule can be achieved through either stepwise or more convergent one-pot strategies.

While multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in a single step, their application to the synthesis of specifically substituted 5-arylpyrrole-3-carbaldehydes is not extensively documented. A hypothetical one-pot approach could involve an adaptation of the Paal-Knorr synthesis where a 1,4-dicarbonyl precursor, such as 1-(3-fluorophenyl)butane-1,4-dione, is generated in situ and subsequently cyclized with an ammonia source. wikipedia.orgorganic-chemistry.org However, controlling regioselectivity and preventing side reactions in such sequences is a significant challenge. Therefore, stepwise syntheses remain the more reliable and commonly employed method for this class of compounds.

The most practical and high-yielding route to this compound is the stepwise synthesis culminating in a Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This approach involves coupling the two key precursors synthesized previously: 5-bromo-1H-pyrrole-3-carbaldehyde and 3-fluorophenylboronic acid.

Suzuki-Miyaura Coupling:

The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. The process involves oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.commdpi.com

Optimization of this key step is critical for maximizing yield and purity. Key parameters include the choice of catalyst, ligand, base, and solvent.

ParameterVariationEffect on Yield and Reaction Time
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(dppf)Cl₂ often provides higher yields and is more robust for heteroaryl couplings. nih.gov
Ligand SPhos, XPhos, PPh₃Buchwald-type phosphine (B1218219) ligands (SPhos, XPhos) can accelerate the reaction and improve yields with challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A moderately strong aqueous base is required to activate the boronic acid for transmetalation. K₂CO₃ is common and cost-effective.
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂OA biphasic solvent system is typically used to dissolve both the organic substrates and the inorganic base.

This interactive data table illustrates common variables in Suzuki-Miyaura cross-coupling reactions for yield optimization. mdpi.comnih.gov

By carefully selecting and optimizing these conditions, the Suzuki-Miyaura coupling provides a reliable and efficient method for the synthesis of this compound in high yields.

Catalytic Approaches in Pyrrole-3-carbaldehyde Synthesis

Catalysis offers a powerful tool for the construction of complex heterocyclic frameworks like pyrrole-3-carbaldehydes from simpler precursors. By lowering the activation energy of reactions, catalysts enable transformations under milder conditions, often with higher yields and selectivity than classical stoichiometric methods. These approaches are broadly categorized into transition-metal catalysis, organocatalysis, and biocatalysis, each providing unique advantages for the synthesis of molecules like this compound.

Transition metals, particularly palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing robust pathways to aryl-substituted heterocycles. elsevierpure.comresearchgate.net For the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a highly effective strategy for introducing the 3-fluorophenyl moiety onto the pyrrole core.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura, Stille, and Hiyama-Denmark couplings are mainstays in this area. A plausible Suzuki-Miyaura approach would involve the coupling of a 5-halopyrrole-3-carbaldehyde derivative with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst and ligand is crucial for achieving high efficiency. nih.gov Similarly, patents for related isomers describe the use of palladium on carbon (Pd/C) for catalytic hydrogenation and dechlorination steps, demonstrating the utility of palladium in modifying the pyrrole scaffold. google.compatsnap.com

Key Palladium-Catalyzed Reactions for Pyrrole Synthesis:

Suzuki-Miyaura Coupling: Couples an organoboron reagent with an organic halide.

Heck Reaction: Couples an unsaturated halide with an alkene. organic-chemistry.org

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond, often used to construct the pyrrole ring itself or to modify it. youtube.com

C-H Activation/Functionalization: A more atom-economical approach where a C-H bond on the pyrrole or arene is directly functionalized, avoiding the need for pre-functionalized starting materials. elsevierpure.commdpi.com

Beyond palladium, other transition metals like copper, rhodium, iron, and manganese are also employed in pyrrole synthesis. organic-chemistry.orgnih.gov Copper catalysts, for instance, can be used in Ullmann-type couplings or to assist in cycloisomerization reactions. organic-chemistry.org Dirhodium(II) salts have been shown to efficiently catalyze three-component reactions to form substituted pyrroles. nih.gov The development of catalysts based on earth-abundant and less toxic metals like iron and manganese is a growing area of interest, aligning with the principles of green chemistry. nih.gov

Reaction TypeCatalyst/LigandSubstratesProduct TypeRef.
Suzuki-Miyaura Pd(OAc)₂ / SPhos2-Bromopyrrole, Arylboronic acid2-Arylpyrrole researchgate.net
Dechlorination 10% Pd/C2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile patsnap.com
Heck Coupling Palladium CatalystN-(1-bromo-1-alken-2-yl)-p-toluenesulfonamideSubstituted Pyrrole organic-chemistry.org
C-H Carbonylation Pd(II)N-aryl alkylamidesSuccinimide derivatives mdpi.com
Multicomponent Dirhodium(II) acetateImine, Diazoacetonitrile, Alkyne1,2-Diarylpyrrole nih.gov

Organocatalysis, the use of small organic molecules to accelerate reactions, has emerged as a powerful alternative to metal-based catalysis. rsc.org These catalysts are often less toxic, cheaper, and less sensitive to air and moisture. For pyrrole synthesis, organocatalysts can activate substrates through the formation of intermediate enamines or iminium ions.

An efficient method for synthesizing N-arylpyrrole-3-carbaldehydes involves a sequential multicomponent reaction catalyzed by the amino acid proline. researchgate.net This process typically involves the reaction of an aldehyde, an arylamine, and succinaldehyde. The proline catalyst facilitates a Mannich reaction-cyclization sequence to construct the pyrrole ring. researchgate.net Other organocatalysts, such as 4-methylbenzenesulfonic acid, have been used in three-component reactions of 1,2-diones, aldehydes, and arylamines to produce polysubstituted pyrroles under mild conditions. nih.gov These multicomponent strategies are highly convergent, building complex molecules in a single step from simple starting materials. researchgate.netrsc.org

Biocatalysis, which utilizes enzymes or whole microorganisms, offers unparalleled selectivity and operates under environmentally benign conditions (e.g., in water at ambient temperature). While the application of biocatalysis specifically for this compound is not widely documented, the development of biocatalytic multicomponent reactions for synthesizing pyrrole derivatives is an active area of research. researchgate.net Enzymes can be engineered to catalyze specific bond formations, providing a sustainable pathway to chiral and highly functionalized heterocyclic compounds. researchgate.net

Principles of Green Chemistry in the Synthesis of the Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles. lucp.netconicet.gov.ar

Key Green Chemistry Principles in Pyrrole Synthesis:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. One-pot and multicomponent reactions are prime examples, as they reduce the need for purification of intermediates, minimizing solvent and material loss. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic cycloaddition and condensation reactions, such as the Paal-Knorr synthesis, are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. mdpi.com

Use of Catalysis: Catalytic reagents (metal, organo-, or biocatalysts) are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. nih.govmdpi.com

Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are ideal. Alternative energy sources like microwave irradiation or mechanochemical activation (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netlucp.net

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives like water, ethanol, or, in some cases, performing reactions under solvent-free conditions. lucp.netmdpi.com

Use of Renewable Feedstocks: While not always directly applicable to this specific compound, a broader green chemistry goal is to use raw materials that are renewable rather than depleting.

Recent research highlights the use of earth-abundant metal catalysts like iron in cascade reactions to produce pyrroles from nitroarenes, using green reductants like formic acid or molecular hydrogen. nih.gov Such methodologies exemplify the successful application of green principles, offering efficient and environmentally responsible routes to valuable pyrrole scaffolds. nih.govnih.gov

Green Chemistry PrincipleConventional ApproachGreen AlternativeBenefitRef.
Catalyst Choice Precious metals (e.g., Pd, Rh)Earth-abundant metals (e.g., Fe, Cu), OrganocatalystsLower cost, reduced toxicity nih.govnih.gov
Solvent Use Volatile organic solvents (e.g., Toluene, DMF)Water, Ethanol, Solvent-free (mechanochemistry)Reduced pollution, improved safety researchgate.netlucp.net
Energy Input Prolonged heating (reflux)Microwave irradiation, Ultrasound, Ambient temperatureFaster reactions, lower energy consumption semanticscholar.orgresearchgate.net
Reaction Design Multi-step synthesis with isolationOne-pot multicomponent reactionsReduced waste, higher efficiency researchgate.netnih.gov
Reagents Stoichiometric and hazardous reagentsCatalytic amounts, green reductants (e.g., formic acid)Less waste, improved safety nih.gov

Reactions Involving the Pyrrole-3-carbaldehyde Moiety

The aldehyde group is a versatile functional group that readily participates in a variety of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions.

The aldehyde functionality of this compound serves as an electrophilic partner in condensation reactions with various nucleophiles. A primary example is the reaction with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the construction of larger molecules and fused heterocyclic systems. rsc.org

Another significant class of condensation reactions is olefination, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com This reaction involves a phosphonate-stabilized carbanion reacting with the aldehyde to form an alkene, typically with a high degree of stereoselectivity for the (E)-isomer. organic-chemistry.orgconicet.gov.ar This strategy is a reliable method for carbon-carbon double bond formation and chain elongation. nrochemistry.com

Table 1: Condensation Reactions of the Aldehyde Moiety
Reaction TypeReagentsProduct TypeSignificance
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff Base)Intermediate for synthesis of complex heterocycles
Horner-Wadsworth-Emmons OlefinationStabilized phosphonate (B1237965) ylide, Base (e.g., NaH, n-BuLi)(E)-AlkeneStereoselective C=C bond formation

The aldehyde group exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(3-Fluorophenyl)pyrrole-3-carboxylic acid. A variety of oxidizing agents can accomplish this transformation under mild conditions. Common reagents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and greener alternatives like sodium hypochlorite (B82951) (NaClO) or hydrogen peroxide (H₂O₂). researchgate.netresearchgate.netsciforum.net Light-promoted aerobic oxidation presents a catalyst-free, sustainable method for this conversion. rsc.org

Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, [5-(3-Fluorophenyl)pyrrol-3-yl]methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The choice of reagent depends on the desired selectivity and the presence of other reducible functional groups in the molecule. The synthesis of related pyrrole-3-carbaldehydes from nitrile precursors using catalysts like Raney Nickel highlights the accessibility of this oxidation state. google.compatsnap.comnih.gov

Table 2: Oxidation and Reduction of the Aldehyde Group
TransformationTypical ReagentsProduct
OxidationKMnO₄, CrO₃, NaClO, H₂O₂5-(3-Fluorophenyl)pyrrole-3-carboxylic acid
ReductionNaBH₄, LiAlH₄[5-(3-Fluorophenyl)pyrrol-3-yl]methanol

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly electrophilic and thus a prime target for nucleophilic attack. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com

Examples of nucleophilic addition include:

Cyanohydrin Formation: Addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl carbon yields a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol. libretexts.org

Organometallic Reagent Addition: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to produce secondary alcohols after an aqueous workup. youtube.com

While the carbonyl carbon is electrophilic, the carbonyl oxygen is nucleophilic and can be attacked by strong electrophiles. However, reactions are typically initiated by nucleophilic attack on the carbon.

Functionalization of the Pyrrole Heterocycle

The pyrrole ring is an electron-rich aromatic system, which dictates its reactivity, particularly its propensity to undergo electrophilic substitution and modern C-H functionalization reactions.

Pyrrole and its derivatives are significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.comyoutube.com Electrophilic attack generally occurs preferentially at the C2 or C5 positions (α-positions) due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance. onlineorganicchemistrytutor.comyoutube.com

In this compound, the C5 position is occupied. The remaining unsubstituted positions are C2 and C4. The 5-aryl group is generally considered an activating group, while the 3-carbaldehyde group is a deactivating, meta-directing group. Therefore, electrophilic substitution is expected to occur predominantly at the C2 position, which is alpha to the nitrogen and benefits from the activating effect of the C5 substituent, while being less deactivated by the C3-aldehyde. Potential reactions include halogenation (e.g., with Br₂ or N-bromosuccinimide) and nitration. researchgate.net

Table 3: Regioselectivity in Electrophilic Aromatic Substitution
PositionSubstituentDirecting EffectPredicted Site of Attack
C53-FluorophenylActivating, ortho/para-directing (to C2, C4)C2
C3CarbaldehydeDeactivating, meta-directing (to C5)

Classical aromatic nucleophilic substitution is generally not feasible on the electron-rich pyrrole ring unless a suitable leaving group is present and activated by strong electron-withdrawing groups.

However, modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for derivatizing pyrrole rings. acs.orgnih.gov These methods allow for the direct formation of C-C or C-heteroatom bonds at positions that are otherwise difficult to access. For substituted pyrroles, rhodium catalysts have been successfully employed to achieve β-selective C-H arylation, which would correspond to functionalization at the C4 position of this compound. acs.org Nickel-catalyzed C-H functionalization has also been developed for the enantioselective modification of pyrrole derivatives. researchgate.net These strategies provide a direct route to novel, highly substituted pyrrole structures without the need for pre-functionalization. acs.orgmdpi.com

Chemical Reactivity and Derivatization Strategies for 5 3 Fluorophenyl Pyrrole 3 Carbaldehyde

The structural framework of 5-(3-fluorophenyl)pyrrole-3-carbaldehyde offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. The key reactive zones include the pyrrole (B145914) ring, the aldehyde functional group, and the 3-fluorophenyl substituent. Strategic derivatization at these positions is crucial for modulating the compound's physicochemical properties and biological activity. This section focuses on modifications to the fluorophenyl ring and the rational design of novel analogues.

Advanced Spectroscopic and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. A full suite of 1D and 2D NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

High-resolution 1D NMR spectra provide the initial, crucial information about the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde, the pyrrole (B145914) ring, and the 3-fluorophenyl ring protons. The aldehyde proton (CHO) would appear as a highly deshielded singlet, typically above 9.5 ppm. The pyrrole NH proton would likely be a broad singlet, its chemical shift sensitive to solvent and concentration. The two protons on the pyrrole ring would appear as distinct doublets or multiplets in the aromatic region, as would the four protons of the 3-fluorophenyl group, with their splitting patterns revealing their coupling relationships.

¹³C NMR: The carbon NMR spectrum would reveal all 11 unique carbon atoms. The aldehyde carbonyl carbon is the most downfield signal, expected around 185 ppm. The remaining carbons of the two aromatic rings would resonate between approximately 110 and 165 ppm. The carbon atom directly attached to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), a characteristic feature confirming the fluorine's position.

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum would show a single resonance, confirming the presence of a single fluorine atom in the molecule. Its chemical shift would be indicative of its electronic environment on the phenyl ring.

¹H NMR Predicted Assignments ¹³C NMR Predicted Assignments
Aldehyde HAldehyde C
Pyrrole NHPyrrole C2
Pyrrole H2Pyrrole C3
Pyrrole H4Pyrrole C4
Phenyl H2'Pyrrole C5
Phenyl H4'Phenyl C1'
Phenyl H5'Phenyl C2'
Phenyl H6'Phenyl C3' (Coupled to F)
Phenyl C4'
Phenyl C5'
Phenyl C6'

This table represents expected signals. Actual chemical shifts and coupling constants require experimental data.

Two-dimensional NMR experiments are essential for assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would map out the ¹H-¹H coupling networks within the 3-fluorophenyl ring and confirm the coupling between the H2 and H4 protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) couplings between protons and carbons. It would be critical in confirming the connectivity between the aldehyde group and the pyrrole ring, and, most importantly, establishing the linkage between the C5 of the pyrrole and the C1' of the 3-fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could provide insights into the preferred rotational conformation (atropisomerism) of the molecule around the single bond connecting the two rings.

The bond connecting the pyrrole and phenyl rings allows for rotation. Dynamic NMR studies, performed at various temperatures, could reveal the energy barrier to this rotation. At low temperatures, this rotation might slow sufficiently to allow for the observation of distinct signals for different conformers, which would coalesce into averaged signals as the temperature is raised.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy probes the functional groups within a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be dominated by a strong, sharp absorption for the aldehyde carbonyl (C=O) stretch, expected in the range of 1670-1700 cm⁻¹. Other key signals would include a broad N-H stretch from the pyrrole ring (around 3200-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretching vibrations (1450-1600 cm⁻¹). A characteristic C-F stretching band would also be present in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings.

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H Stretch (Pyrrole)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Aldehyde)1670 - 1700
C=C Stretch (Aromatic)1450 - 1600
C-F Stretch1000 - 1300

This table represents typical frequency ranges for the functional groups present.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For C₁₁H₈FNO, the expected exact mass would be calculated and compared to the experimental value, with a match within a few parts per million confirming the formula. Analysis of the fragmentation pattern under techniques like MS/MS would reveal how the molecule breaks apart, providing further structural confirmation. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), carbon monoxide (CO), or cleavage at the bond connecting the two rings.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The most definitive structural information comes from single-crystal X-ray crystallography. This technique would provide precise data on bond lengths, bond angles, and torsion angles, offering an exact 3D model of the molecule as it exists in the solid state. This analysis would unequivocally confirm the relative orientation of the 3-fluorophenyl ring with respect to the pyrrole ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any significant intermolecular interactions such as hydrogen bonding involving the pyrrole N-H and the aldehyde oxygen, or potential π-π stacking between the aromatic rings.

Crystal Packing and Supramolecular Assembly

Detailed information regarding the crystal packing and supramolecular assembly of 5-(3-fluorophenyl)pyrrole-3-carbaldehyde is not available in published crystallographic literature. An experimental single-crystal X-ray diffraction study would be required to determine its crystal system, space group, and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern its solid-state architecture.

Torsion Angle Analysis and Conformational Preferences

An analysis of torsion angles and conformational preferences for this compound, which would describe the rotational orientation of the 3-fluorophenyl group relative to the pyrrole ring, is contingent on the availability of its crystal structure. As no crystallographic data has been publicly reported, a definitive analysis of its solid-state conformation and preferred torsion angles cannot be provided at this time. Such an analysis would be critical in understanding the molecule's planarity and steric interactions.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). A search of the scientific literature did not yield any reports on the synthesis or chiroptical analysis of chiral derivatives of this specific molecule. Consequently, there is no available data on the CD or ORD spectra for any related chiral compounds. Such studies would be necessary to investigate the relationship between stereochemistry and chiroptical response in this class of compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and other related properties.

The electronic structure of 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde is characterized by the interplay between the aromatic pyrrole (B145914) ring, the electron-withdrawing carbaldehyde group, and the fluorophenyl substituent. The fluorine atom, being highly electronegative, influences the electron distribution across the entire molecule.

Frontier molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be distributed over the carbaldehyde group and the phenyl ring due to their electron-accepting nature.

Table 1: Illustrative Frontier Orbital Energies for a Pyrrole Derivative (Note: The following data is illustrative for a similar heterocyclic compound and not based on specific calculations for this compound.)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bond connecting the pyrrole and phenyl rings, as well as the bond connecting the pyrrole ring and the carbaldehyde group. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima.

Table 2: Example of Torsional Angle Analysis for a Biaryl System (Note: This table provides an example of data that would be generated from a conformational analysis and does not represent actual calculated values for this compound.)

ConformerDihedral Angle (Pyrrole-Phenyl)Relative Energy (kcal/mol)
130°0.0
290°2.5
3150°1.8

Quantum chemical calculations are also employed to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can be compared with experimental data to validate both the computational method and the synthesized structure. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to molecular vibrations. Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful tools to predict how a small molecule, or "ligand," might interact with a biological target, such as a protein or enzyme. These methods are central to modern drug discovery.

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a target protein. The pyrrole scaffold is a common feature in many biologically active molecules, including kinase inhibitors. nih.gov Docking studies would involve placing the molecule into the active site of a chosen protein and evaluating the binding affinity based on a scoring function. This analysis can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding.

For example, the nitrogen atom of the pyrrole ring can act as a hydrogen bond donor, while the oxygen of the carbaldehyde could be a hydrogen bond acceptor. The phenyl and pyrrole rings can participate in hydrophobic and aromatic interactions with the amino acid residues in the protein's binding pocket.

Table 3: Hypothetical Docking Results for a Pyrrole-based Kinase Inhibitor (Note: The data presented below is for illustrative purposes and does not reflect actual docking results for this compound.)

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Kinase A-8.5Leu83, Val91, Ala148, Lys67
Kinase B-7.2Phe208, Met144, Asp210

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound and its potential interactions observed in docking studies, a pharmacophore model could be developed. This model would consist of features like an aromatic ring (from the fluorophenyl group), another aromatic ring (from the pyrrole), a hydrogen bond acceptor (the carbaldehyde oxygen), and a hydrogen bond donor (the pyrrole N-H).

Such a pharmacophore model could then be used in virtual screening campaigns. nih.gov In this process, large databases of chemical compounds are computationally searched to identify other molecules that match the pharmacophore model. This approach can rapidly identify a diverse set of potential new drug candidates that are predicted to have similar biological activity. The pyrrolo[2,3-d]pyrimidine scaffold, which is related to the pyrrole core, has been extensively studied in the context of kinase inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, conformational changes, and thermodynamic properties. youtube.com

To understand how this compound behaves in a realistic environment, MD simulations would be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. nih.govnih.gov This allows for the analysis of solute-solvent interactions and the conformational stability of the compound.

The typical simulation protocol involves three key stages:

System Preparation: A 3D structure of the compound is generated and placed in a periodic box of solvent molecules. Ions may be added to neutralize the system and mimic physiological concentrations.

Energy Minimization: The initial system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration and Production: The system is gradually heated to the desired temperature and equilibrated under constant pressure. Following equilibration, a "production" simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data.

Analysis of the trajectory would focus on metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to understand the solvation shell structure.

Example Table: MD Simulation Parameters for Solvated System This table illustrates typical parameters for an MD simulation study and does not represent actual experimental data.

ParameterValuePurpose
Force FieldAMBER, CHARMM, or GROMOSDescribes the potential energy of the system.
Solvent ModelTIP3P or SPC/E WaterRepresents the explicit solvent molecules.
System Size~5000 atomsIncludes the solute and a sufficient number of solvent molecules.
Temperature300 KSimulates physiological or room temperature conditions.
Pressure1 barSimulates atmospheric pressure.
Simulation Time100 nsDuration of the production run for data collection.

Protein-Ligand Complex Dynamics and Binding Mechanisms

If this compound is hypothesized to be an inhibitor of a specific protein target, MD simulations are invaluable for studying the stability of the protein-ligand complex and the mechanism of binding. nih.govnottingham.ac.uk The process begins with molecular docking to predict the initial binding pose of the compound in the protein's active site.

This docked complex then serves as the starting point for an MD simulation in a solvated environment. researchgate.net During the simulation, researchers can observe the dynamics of the interaction. Key analyses include:

RMSD of the Ligand: To determine if the ligand remains stably bound in the binding pocket.

Hydrogen Bond Analysis: To identify key residues involved in anchoring the ligand.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding affinity.

These simulations can reveal whether the initial docked pose is stable, identify crucial intermolecular interactions, and provide insights into the conformational changes in both the protein and the ligand upon binding. nih.govspringernature.com

Example Table: Analysis of a Hypothetical Protein-Ligand MD Simulation This table illustrates the type of data generated from a protein-ligand simulation and does not represent actual experimental data.

MetricResultInterpretation
Ligand RMSDAverage of 1.5 ÅThe ligand remains stable in the binding pocket.
Key H-BondsForms persistent hydrogen bonds with ASN-121 and GLU-98.These residues are critical for binding affinity.
MM/PBSA ΔG_bind-35.5 kcal/molPredicts a strong binding affinity.
Conformational ChangesThe 'Loop C' region of the protein shows increased flexibility.Ligand binding induces a conformational change in the protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

The foundation of any QSAR/QSPR model is the conversion of chemical structures into numerical descriptors. researchgate.net For a dataset of molecules including this compound and its analogs, hundreds or thousands of descriptors can be calculated. These fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, counts of specific functional groups.

3D Descriptors: Molecular surface area, volume, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.

As many calculated descriptors can be irrelevant or redundant, a crucial step is feature selection. nih.govelsevierpure.com Techniques like genetic algorithms, stepwise regression, or recursive feature elimination are used to identify the subset of descriptors that has the most significant correlation with the activity or property being modeled. researchgate.net This process helps to create simpler, more robust, and more interpretable models.

Once the most relevant descriptors are selected, a mathematical model is built to correlate them with the target activity/property. nih.gov Various statistical and machine learning algorithms can be employed:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Random Forest (RF)

Artificial Neural Networks (ANN)

The predictive power and robustness of the developed model must be rigorously validated. nih.govbasicmedicalkey.com This is typically done through:

Internal Validation: Using techniques like cross-validation (e.g., leave-one-out) on the training data to assess the model's stability.

External Validation: Using the model to predict the activity of a separate "test set" of compounds that were not used in model development. The quality of these predictions is a true measure of the model's utility.

A validated QSAR model can then be used to screen virtual libraries of compounds or to guide the design of new derivatives with potentially enhanced activity.

Example Table: Illustrative QSAR Model Validation Statistics This table shows typical statistical parameters used to validate a QSAR model and does not represent actual experimental data.

ParameterValueDescription
R² (Training Set)0.85Coefficient of determination for the training set; indicates goodness of fit.
Q² (Cross-Validation)0.72Cross-validated R²; indicates the internal predictive ability of the model.
R²_pred (Test Set)0.79Predictive R² for the external test set; indicates the model's external predictive power.
RMSE0.45Root Mean Square Error; measures the average magnitude of the prediction errors.

Biological Activities and Mechanistic Investigations Excluding Human Clinical Data

In Vitro Biological Activity Profiling

Enzyme Inhibition Assays

There is no specific information available in the reviewed literature regarding the inhibitory activity of 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde against any particular enzyme targets. Generally, pyrrole-based structures are explored for their potential to inhibit various enzymes, but specific assay results for this compound are absent.

Receptor Binding Studies and Ligand Affinity Measurements

Information pertaining to receptor binding studies and ligand affinity measurements for this compound is not available in the public domain.

Cell-Based Assays

Detailed results from cell-based assays investigating the effects of this compound on cellular processes such as proliferation, viability, signaling pathway modulation, or apoptosis induction have not been published. While various pyrrole (B145914) derivatives have demonstrated effects in such assays, data specific to this compound is lacking. For context, studies on other substituted pyrrole compounds have shown a range of activities.

Assay Type General Findings for Related Pyrrole Derivatives Data for this compound
Cellular ProliferationSome pyrrole derivatives have exhibited antiproliferative effects against various cancer cell lines.Not Available
Cellular ViabilityThe impact on cell viability varies among different pyrrole analogues.Not Available
Signaling Pathway ModulationCertain pyrrole compounds have been shown to modulate specific cellular signaling pathways.Not Available
Apoptosis InductionApoptosis induction is a mechanism of action for some biologically active pyrrole derivatives.Not Available

This table is for illustrative purposes to show the types of data that are typically generated for such compounds; no specific data for this compound is available.

Identification and Validation of Molecular Targets

The molecular targets of this compound have not been identified or validated according to the available scientific literature.

Biochemical and Biophysical Approaches to Target Deconvolution

There are no published studies employing biochemical or biophysical methods to deconvolve the molecular targets of this compound.

Proteomics and Metabolomics-Based Target Identification

Proteomics or metabolomics studies aimed at identifying the molecular targets of this compound have not been reported.

Preclinical In Vivo Efficacy Studies in Animal Models (e.g., disease models, PK/PD)

Pharmacokinetic and Pharmacodynamic Characterization in Animal ModelsData describing the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the dose-response relationship of this compound in animal models, is currently unavailable.

Due to the absence of foundational research in these areas, the creation of data tables and a detailed narrative as requested is not feasible.

Comprehensive Structure-Activity Relationship (SAR) for Biological Activity

The structure-activity relationship (SAR) for this compound is not extensively documented in publicly available research. However, by analyzing the core structural motifs—the pyrrole ring, the phenyl substituent, and the aldehyde group—and drawing comparisons with related compounds, a comprehensive understanding of its potential biological activity can be elucidated. The biological activity of pyrrole-containing compounds is significantly influenced by the nature and position of substituents on the pyrrole and any associated aromatic rings.

The core of the molecule, a pyrrole ring, is a common scaffold in many biologically active compounds. The electron-rich nature of the pyrrole system allows it to participate in various interactions with biological macromolecules. The substituent pattern on this ring is a critical determinant of its activity.

The phenyl group at the 5-position of the pyrrole ring is crucial for the molecule's interaction with biological targets. The substitution on this phenyl ring, in this case, a fluorine atom at the 3-position, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance biological activity. The high electronegativity of fluorine can alter the acidity of nearby protons and influence hydrogen bonding interactions. Furthermore, the introduction of a fluorine atom can block metabolic pathways, leading to improved bioavailability and a longer duration of action. The position of the fluorine atom is also critical; for instance, moving the fluorine from the 3-position to the 2- or 4-position could alter the molecule's conformation and its ability to fit into a specific binding pocket.

The carbaldehyde group at the 3-position of the pyrrole ring is a key functional group that can participate in hydrogen bonding and covalent interactions with biological targets. Aldehydes are known to react with nucleophiles, such as the amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins, which could be a mechanism of action for this compound. The reactivity of the aldehyde can be tuned by the electronic properties of the pyrrole ring and its substituents.

To illustrate the potential SAR of this compound, the following table outlines hypothetical modifications and their likely impact on biological activity based on general principles of medicinal chemistry.

Modification to this compoundPredicted Effect on Biological ActivityRationale
Phenyl Ring Substitution
Removal of the 3-fluoro groupLikely decrease in activityThe fluorine atom can enhance binding affinity and block metabolic degradation.
Shifting the fluoro group to the 2- or 4-positionActivity may changeThe position of the substituent can affect the molecule's conformation and interaction with the target.
Introduction of a second fluoro groupMay increase or decrease activityAdditional electron-withdrawing groups could enhance binding but may also alter solubility and bioavailability.
Replacement of the fluoro group with a chloro or bromo groupActivity may be retained or alteredHalogen bonding interactions could be maintained, but the larger size may affect binding.
Replacement of the fluoro group with a methyl or methoxy (B1213986) groupActivity is likely to change significantlyAltering the electronic and steric properties of the phenyl ring will likely impact target interaction.
Pyrrole Ring Modifications
Substitution at the N1 positionActivity could be modulatedIntroduction of a substituent on the pyrrole nitrogen could enhance or hinder binding depending on the target's steric and electronic requirements.
Shifting the carbaldehyde group to the 2-positionLikely to decrease or abolish activityThe specific positioning of the aldehyde is likely crucial for its interaction with the target.
Carbaldehyde Group Modifications
Reduction to an alcoholLikely to decrease or abolish activityThe aldehyde's ability to act as a hydrogen bond acceptor and its reactivity are likely key to its biological function.
Oxidation to a carboxylic acidLikely to decrease or abolish activityThe change in charge and hydrogen bonding properties would significantly alter target interactions.
Conversion to an oxime or hydrazoneActivity may be retained or modifiedThese derivatives could maintain some of the key interactions of the aldehyde while altering other properties like cell permeability.

Applications in Advanced Materials and Chemical Probes

Utilization in Materials Science

The unique electronic and structural characteristics of the pyrrole (B145914) core, combined with the specific substitutions in 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde, suggest its potential for creating novel materials with tailored properties.

Pyrrole-containing compounds are integral to the field of organic electronics due to their excellent charge-transport properties. Phenylpyrrole-based materials, in particular, have been investigated as hole transport materials (HTMs) in devices like perovskite solar cells. rsc.orgbit.edu.cn The fluorine substitution on the phenyl ring of this compound can significantly influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport. mdpi.com

Theoretical studies on fluorinated phenylpyrrole-based HTMs have shown that the position and number of fluorine substituents can impact hole mobility and interfacial properties, potentially leading to enhanced device performance. rsc.org The carbaldehyde group offers a reactive site for further molecular engineering, allowing for the synthesis of more complex conjugated systems suitable for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the aldehyde can also modulate the electronic characteristics of the resulting materials.

Table 1: Potential Optoelectronic Applications of Materials Derived from Phenylpyrrole Scaffolds

Device ApplicationRole of Phenylpyrrole MoietyPotential Contribution of this compound
Perovskite Solar CellsHole Transport Material (HTM)Fluorine substitution can tune energy levels for better alignment with perovskite; aldehyde group allows for further functionalization to improve stability and performance. rsc.org
Organic Light-Emitting Diodes (OLEDs)Component of emissive or charge-transport layersThe pyrrole core can be part of a larger conjugated system; functionalization via the aldehyde can tune emission color and efficiency.
Organic Field-Effect Transistors (OFETs)Active semiconductor layerThe extended π-system of polymers or macromolecules derived from this compound could exhibit good charge carrier mobility.

The aldehyde functionality of this compound makes it a prime candidate for incorporation into polymers, leading to functional coatings with specific properties. Polypyrrole and its derivatives are well-known for their conductivity, chemical stability, and biocompatibility. mdpi.com

Functionalized polypyrrole films can be synthesized through electrochemical polymerization, offering a controllable way to create materials with desired structures. acs.orgresearchgate.net For instance, a pyrrole-based coating has been developed to improve the fiber-matrix adhesion in carbon fiber reinforced composites by introducing functional groups that can interact with the polymer matrix. utwente.nl Similarly, this compound could be polymerized or grafted onto surfaces to create coatings with enhanced thermal stability, specific electronic properties, or as a platform for further chemical modification. The fluorine atom can impart hydrophobicity and chemical resistance to the resulting polymer coatings.

Applications could range from anti-corrosion coatings to biocompatible surfaces for medical devices. Furthermore, conductive polymers derived from this compound could be used in flexible electronics and sensors. mdpi.comnih.gov

Development as Chemical Probes and Biosensors

The pyrrole scaffold is a common feature in the design of chemical probes and biosensors due to its favorable photophysical and electrochemical properties.

Pyrrole derivatives have been successfully employed in the development of fluorescent probes for biological imaging. nih.govnih.gov The introduction of an aromatic carbonyl group to a tetraphenylpyrrole molecule, for example, has led to materials with aggregation-induced emission (AIE) properties, which are highly desirable for bioimaging as they show enhanced fluorescence in aggregated states. nih.govnih.gov

While this compound itself may not be strongly fluorescent, its carbaldehyde group serves as a versatile handle for the attachment of fluorophores or for the synthesis of larger, more complex molecules with tailored fluorescent properties. The fluorophenyl group can also influence the photophysical characteristics of the resulting probe. Pyrrole-based macrocycles are also being explored as contrast agents for multimodal imaging techniques, including Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). benthamdirect.com

Table 2: Examples of Pyrrole Derivatives in Fluorescent Probe Development

Pyrrole Derivative TypeApplicationKey Feature
Tetraphenylpyrrole with aromatic carbonylBiological ImagingAggregation-induced emission (AIE) nih.govnih.gov
Diketopyrrolopyrrole (DPP) derivativesBioimaging and SensingHigh fluorescence quantum yield, photostability mdpi.com
Carbazole-based pyrrole derivativesFormaldehyde detectionRatiometric fluorescent response researchgate.net

Functionalized polypyrrole films are extensively used in the fabrication of electrochemical sensors and biosensors. acs.orgnih.gov These sensors can detect a wide range of analytes, including ions and biomolecules. The ease of electrochemical polymerization allows for the creation of thin, uniform films on electrode surfaces. researchgate.net

The carbaldehyde group of this compound can be utilized to immobilize specific recognition elements, such as enzymes or antibodies, onto the sensor surface. Furthermore, pyrrole-based Schiff bases have been shown to act as sensitive probes for metal ions. nih.govresearchgate.net

The development of chemodosimeters, which undergo an irreversible chemical reaction with the analyte to produce a signal, is another promising area. A simple pyrrole-based compound, 4-(pyrrol-1-yl)pyridine, has been developed as a colorimetric chemodosimeter for the highly sensitive and selective detection of nitrite (B80452) ions in aqueous solutions. acs.orgnih.gov This suggests that derivatives of this compound could be designed to react specifically with other target analytes, leading to a detectable colorimetric or electrochemical response.

Role in Catalysis and Organic Transformations (Beyond its own synthesis)

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant growth. Pyrrole derivatives have emerged as effective organocatalysts in various transformations. rsc.orgrsc.orgresearchgate.netresearchgate.net The pyrrole nitrogen can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions, both of which can influence the transition state of a reaction.

The aldehyde group in this compound can participate in iminium or enamine catalysis, common strategies in organocatalysis. For example, it could react with a chiral amine to form a chiral iminium ion, which can then catalyze a variety of asymmetric reactions. While specific studies employing this particular compound as a catalyst are yet to be reported, its structural motifs are present in known organocatalysts. The development of efficient and concise organocatalytic methods for the synthesis of complex molecules is an ongoing area of research where this compound could find a role. rsc.orgrsc.org

Advanced Analytical Methodologies for Characterization and Quantification of 5 3 Fluorophenyl Pyrrole 3 Carbaldehyde

The rigorous analysis of pharmaceutical intermediates like 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A suite of advanced analytical methodologies is employed for the comprehensive characterization and quantification of this compound, ensuring its identity, purity, and stability. These techniques range from high-resolution chromatographic separations to sensitive electrochemical detection methods, each providing critical data for process control and quality assurance.

Q & A

Q. What are the established synthetic routes for 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions starting from fluorinated precursors. For example, a modified approach inspired by structurally similar compounds (e.g., 2-fluorophenyl analogs) may include:

  • Condensation : Reacting 3-fluorophenylacetone derivatives with allylamine to form intermediates.
  • Cyclization : Using catalysts like Raney nickel under acidic conditions to promote pyrrole ring formation .
  • Oxidation : Converting hydroxymethyl intermediates to the aldehyde group via controlled oxidation (e.g., using PCC or MnO₂). Key conditions include maintaining anhydrous environments for cyclization and optimizing pH for reducing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the fluorophenyl substitution pattern and aldehyde proton resonance (δ ~9.5–10 ppm) .
  • IR Spectroscopy : Detects the aldehyde C=O stretch (~1700 cm⁻¹) and pyrrole N-H stretch (~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical MW: 189.19 g/mol for C₁₁H₈FNO) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

  • A building block for synthesizing bioactive heterocycles (e.g., pyrazoles, triazoles) via aldehyde-mediated condensations.
  • A precursor for anticancer or antimicrobial agents, leveraging the fluorophenyl group’s electronic effects to enhance target binding .
  • A substrate for studying structure-activity relationships (SAR) in enzyme inhibition assays (e.g., kinase or protease screens) .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of this compound be addressed?

Regioselectivity in pyrrole formation is influenced by:

  • Substituent Positioning : The 3-fluorophenyl group directs electrophilic substitution to the pyrrole’s 5-position. Computational modeling (DFT) can predict electronic effects .
  • Catalyst Optimization : Using ligands like PPh₃ with Pd catalysts to control cross-coupling steps in derivative synthesis .
  • Reaction Monitoring : In-situ techniques (e.g., LC-MS) help identify intermediates and adjust reaction timelines .

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorophenyl-pyrrole derivatives?

Discrepancies often arise from:

  • Solubility Variations : Use standardized solvents (e.g., DMSO with <0.1% water) in bioassays.
  • Isomeric Purity : Confirm the absence of 2-fluorophenyl impurities via HPLC (>98% purity) .
  • Cell Line Specificity : Validate activity across multiple cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to distinguish broad-spectrum vs. selective effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

  • Molecular Docking : Simulate interactions with nucleophiles (e.g., amines, hydrazines) to identify reactive sites.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with reaction rates for aldehyde derivatives .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloaddition reactions .

Q. How does the 3-fluorophenyl substituent influence the compound’s electronic properties compared to non-fluorinated analogs?

  • Electron-Withdrawing Effect : The fluorine atom increases the pyrrole ring’s electrophilicity, enhancing reactivity in Michael additions.
  • Steric Effects : The 3-fluorophenyl group minimizes steric hindrance at the aldehyde position, improving accessibility for nucleophilic attack .
  • Spectroscopic Shifts : Fluorine’s inductive effect downfield-shifts adjacent protons in 1^1H NMR .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen temperature, solvent, and catalyst ratios for scalable synthesis .
  • Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT) before advancing to in vivo studies .
  • Data Reproducibility : Adopt open-access spectral databases (e.g., PubChem) for cross-validating characterization data .

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